Product packaging for 8-Chloroquinoline-2-carboxamide(Cat. No.:)

8-Chloroquinoline-2-carboxamide

Cat. No.: B13081080
M. Wt: 206.63 g/mol
InChI Key: AYOZFOSESMHWGH-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2-carboxamide (CID 46839687) is a chemical compound of significant interest in medicinal chemistry and biochemical research . This reagent features a quinoline scaffold, a structure recognized as a privileged motif in drug discovery due to its diverse pharmacological potential and ability to bind various biological targets . The specific incorporation of a chlorine atom at the 8-position and a carboxamide group at the 2-position defines its unique electronic and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers primarily utilize this compound as a key synthetic precursor or structural core for developing novel bioactive molecules. Its structural features are associated with investigations into anticancer therapies, particularly as a scaffold for designing potent and selective receptor antagonists . For instance, closely related quinoline-carboxamide derivatives have been identified as potent and selective antagonists for the P2X7 receptor (P2X7R), a key protein overexpressed in various pathological conditions, including breast, brain, and prostate cancers . Such compounds have demonstrated selective inhibitory potency in calcium mobilization assays and have shown efficacy in inducing apoptotic cell death, highlighting the potential of this chemical class in oncology research . Furthermore, the quinoline-2-carboxamide structure is a versatile scaffold for exploring enzyme inhibition. Analogous compounds have been synthesized and evaluated for their inhibitory activity against various enzymes, such as carbonic anhydrase (CA) isoforms . The "tail approach" is often employed in such research, where the carboxamide group is used to append additional functional groups, fine-tuning the molecule's interaction with enzyme active sites . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. As a solid, its physical and chemical properties, such as solubility and stability, should be confirmed prior to use in experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B13081080 8-Chloroquinoline-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

8-chloroquinoline-2-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-7-3-1-2-6-4-5-8(10(12)14)13-9(6)7/h1-5H,(H2,12,14)

InChI Key

AYOZFOSESMHWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 8 Chloroquinoline 2 Carboxamide Analogues

General Principles of Quinoline-Based Pharmacophores

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. ontosight.aibiointerfaceresearch.comontosight.ai This versatility stems from its unique electronic properties, relative planarity, and the capacity for functionalization at multiple positions. ontosight.aifrontiersin.org The nitrogen atom in the quinoline ring system imparts basic properties and can act as a hydrogen bond acceptor, a key interaction in many enzyme-ligand complexes. vedantu.com

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial effects. ontosight.aibiointerfaceresearch.comnih.govnih.gov The specific activity is often dictated by the nature and position of substituents on the quinoline ring system. frontiersin.org For instance, the introduction of various functional groups can modulate the molecule's lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of its interaction with a biological target. nih.govnih.gov

Influence of Substituents on Biological Activity

Halogenation is a common strategy in drug design to enhance the biological activity of a lead compound. The introduction of a halogen atom, such as chlorine, at the C8 position of the quinoline scaffold can significantly impact its physicochemical properties and, consequently, its pharmacological profile. The chloro group is an electron-withdrawing group that can alter the electron density of the quinoline ring, potentially influencing its binding affinity to target proteins. researchgate.netglobalauthorid.com

The electronic properties of substituents on the quinoline ring play a pivotal role in determining the biological activity of its derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the quinoline system and attached functional groups, thereby influencing interactions with biological targets.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro groups and halogens, decrease the electron density of the quinoline ring. mdpi.com This can enhance the binding affinity of the molecule to its target by creating favorable electrostatic interactions. acs.org For instance, in a series of quinoline derivatives, compounds bearing strong EWGs like nitro and halogen substituents demonstrated enhanced inhibitory activity against certain enzymes. acs.org The presence of EWGs on the anilide ring of 8-hydroxyquinoline-2-carboxamides was found to positively influence their antiviral activity. nih.gov The electron-withdrawing nature of a nitrofuran group in a quinolone-based hydrazone was credited for its potent inhibitory activity, likely by improving electrostatic interactions and hydrogen bonding within the enzyme's active site. acs.org

Electron-Donating Groups (EDGs): Conversely, EDGs, such as amino and methoxy (B1213986) groups, increase the electron density of the quinoline ring. mdpi.com This can also lead to enhanced biological activity, often by increasing the stability of a complex formed with a metal ion or by influencing the basicity of the molecule. researchgate.netmdpi.com For example, the presence of electron-donating groups can enrich the coordination site in electron density, which increases the stability of metal complexes and their catalytic activity. mdpi.com In some quinoline derivatives, a methoxy group at position 6 was found to be biologically preferred over a methyl group or no substitution. frontiersin.org However, the effect of EDGs can be varied, and in some cases, they may lead to lower potency compared to compounds with strong EWGs. acs.org

The table below summarizes the general effects of EWGs and EDGs on the quinoline scaffold.

Group TypeExamplesGeneral Effect on Quinoline RingImpact on Biological Activity
Electron-Withdrawing -NO₂, -Cl, -FDecreases electron densityCan enhance binding affinity through favorable electrostatic interactions. nih.govacs.org
Electron-Donating -NH₂, -OCH₃Increases electron densityCan enhance stability of metal complexes and influence basicity. researchgate.netmdpi.com

The amide moiety of quinoline-2-carboxamides is a critical component for biological activity, and its substituents can exert significant steric and electronic effects. The nature of the N-substituent can influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity.

Studies on a series of substituted quinoline-2-carboxamides revealed that the bulkiness of the N-substituents did not have a clear influence on photosynthetic electron transport (PET) inhibiting activity. nih.gov However, the electronic properties of the N-substituents, as described by Hammett's σ parameters, showed a parabolic relationship with the activity, suggesting an optimal electronic effect for the substituent on the amide nitrogen. nih.gov For instance, a benzyl (B1604629) derivative showed an optimum weak electron-withdrawing effect influencing the electronic density of the amido moiety. nih.gov

In another study on P2X7R antagonists, substitutions on the phenyl ring of carboxamide derivatives significantly influenced their inhibitory potency. nih.gov Highly electronegative fluoro, chloro, and iodo substitutions were found to enhance affinity. nih.gov This highlights that both the steric and electronic nature of the substituents on the amide portion are crucial for fine-tuning the biological activity of quinoline-2-carboxamides.

The table below illustrates how different substituents on the amide moiety can affect biological activity based on research findings.

Amide Substituent TypeExampleObserved Effect on Biological ActivityReference
Aromatic N-(2-Hydroxyphenyl)High PET-inhibiting activity nih.gov
Cyclic Non-aromatic N-CyclooctylShowed a lipophilicity optimum for PET-inhibiting activity nih.gov
Benzyl N-BenzylExhibited an optimum weak electron-withdrawing effect for PET inhibition nih.gov
Substituted Phenyl -OCF₃, -CF₃, -CH₃Improved selective inhibitory potency in a P2X7R antagonist series nih.gov
Halogenated Phenyl 4-iodo, 4-fluoro, 4-chloroEnhanced affinity for the P2X7R nih.gov

Key Structural Features for Specific Biological Activities

The core quinoline ring system is fundamental to the biological activity of this class of compounds. ontosight.aiontosight.ai Its planar, aromatic structure provides a rigid scaffold for the optimal orientation of pharmacophoric groups. ontosight.ai The flexibility in substituting various positions on the quinoline ring allows for the modulation of its properties to achieve desired biological effects. biointerfaceresearch.comfrontiersin.org

Role of the Carboxamide Functionality

The carboxamide moiety (-CONH-) at the 2-position of the quinoline scaffold is a fundamental structural feature that plays a critical role in the biological activity of this class of compounds. It acts as a crucial linker, and modifications to its N-substituent have been shown to significantly modulate activity across various biological targets, including enzymes and pathogens.

In studies on carbonic anhydrase (CA) inhibitors , a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated that the carboxamide linkage is essential for orienting the molecule within the enzyme's active site. nih.govnih.gov The activity of these compounds is highly dependent on the substituents at the 8-position of the quinoline ring and the nature of the group attached to the carboxamide nitrogen. For instance, in a series based on an 8-hydroxyquinoline (B1678124) scaffold, substituting the hydroxyl group with various alkyl and benzyl halides led to a range of inhibition constants against different CA isoforms. tandfonline.comtandfonline.comresearchgate.net Compound 5h (Table 1), with a methyl-substituted benzyl group, showed potent inhibition of hCA I and hCA II, with Kᵢ values of 61.9 nM and 33.0 nM, respectively, highlighting the importance of the specific substituent attached via the carboxamide linker. nih.govtandfonline.com

The versatility of the carboxamide group is further demonstrated in its role in antimycobacterial agents . A study of thirty-five substituted quinoline-2-carboxamides revealed that the nature of the N-substituent is a key determinant of efficacy. nih.gov Compounds with N-cycloalkyl groups, such as N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide, exhibited potent activity against Mycobacterium tuberculosis. nih.gov This suggests that the size and conformation of the substituent on the carboxamide nitrogen are critical for interaction with the mycobacterial target.

Furthermore, in the context of antiviral activity , specifically against the H5N1 avian influenza virus, 8-hydroxyquinoline-2-carboxanilides (where the carboxamide is substituted with an aryl group) have been investigated. nih.gov The electronic properties of the substituents on the anilide ring were found to directly influence antiviral efficacy. Electron-withdrawing groups on the N-phenyl ring of the carboxamide were shown to enhance activity, indicating that the electronic nature of the carboxamide substituent is a key factor in modulating the biological response. nih.gov

The amide group is also a central component in compounds designed as photosynthesis inhibitors . Two series of amides based on the quinoline scaffold were synthesized and tested for their ability to inhibit photosynthesis in spinach chloroplasts. nih.gov The results indicated that several of these compounds had activity similar to or higher than the standard herbicide Diuron, underscoring the functional importance of the carboxamide moiety in this context as well.

Lipophilicity and its Correlation with Biological Response

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) or capacity factor (log k), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their direct interaction with biological targets. For quinoline-2-carboxamide (B1208818) analogues, the correlation between lipophilicity and biological activity is a recurring theme in SAR studies.

In the investigation of 8-hydroxyquinoline-2-carboxanilides as antiviral agents , a clear and positive correlation was established between lipophilicity and antiviral activity against the H5N1 virus. nih.gov It was observed that the antiviral activity linearly increased with a corresponding increase in lipophilicity, which was determined by reversed-phase high-performance liquid chromatography (RP-HPLC) and expressed as log k values. nih.gov For example, mono-substituted derivatives with lower lipophilicity showed only moderate activity. In contrast, di- and tri-substituted derivatives, which were more lipophilic, exhibited higher inhibition of virus growth. nih.gov This suggests that increased lipophilicity may enhance the ability of these compounds to penetrate viral or host cell membranes to reach their intracellular target.

Similarly, lipophilicity was a key parameter in the SAR of quinoline-2-carboxamides as photosynthesis inhibitors . The lipophilicity of these compounds was determined by the RP-HPLC method, and the subsequent SAR discussion highlighted its role in their mechanism of action, which involves binding to membrane-protein complexes within chloroplasts. nih.gov

In the context of carbonic anhydrase inhibitors , the "tail approach" has been used to modify lipophilicity and improve isoform selectivity. nih.gov This involves adding various alkyl and benzyl groups to a parent structure, such as 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, to modulate the lipophilic character of the molecule. tandfonline.comresearchgate.net While a simple linear relationship is not always observed, optimizing lipophilicity is crucial for achieving potent and selective inhibition of specific CA isoforms like hCA I and hCA II over others. nih.govtandfonline.com The parent 8-hydroxy quinoline is itself a planar and lipophilic molecule, which contributes to its diverse biological activities. nih.govtandfonline.com

The following tables provide specific data from research on quinoline-2-carboxamide analogues, illustrating the points discussed.

Data Tables

Table 1: Carbonic Anhydrase Inhibition Data for 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide Analogues This table shows the inhibitory activity (Kᵢ in nM) of several analogues against four human carbonic anhydrase (hCA) isoforms. The parent compound is 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, and the analogues (5a-5h) have different substituents (R) at the 8-position.

CompoundR SubstituenthCA I (Kᵢ nM)hCA II (Kᵢ nM)hCA IV (Kᵢ nM)hCA IX (Kᵢ nM)
5a 4-Nitrobenzyl640.788.4691.5>10000
5b 4-Bromobenzyl444.485.73927>10000
5h 4-Methylbenzyl61.933.01749>10000
Acetazolamide Standard250127425

Data sourced from references nih.govtandfonline.comtandfonline.com.

Table 2: Lipophilicity and Antimycobacterial/Antiviral Activity of Quinoline-2-carboxamide Analogues This table illustrates the relationship between the N-substituent, lipophilicity, and biological activity for different series of quinoline-2-carboxamide analogues.

Compound TypeN-SubstituentLipophilicity (log k / log P)Biological Activity
8-Hydroxyquinoline-2-carboxanilide3-Nitrophenyl~0.4185.0% inhibition of H5N1
8-Hydroxyquinoline-2-carboxanilide3,4,5-Trichlorophenyl1.2679.3% inhibition of H5N1
Quinoline-2-carboxamideCyclohexyl4.39 (calc. log P)MIC vs M. tuberculosis = 6.25 µg/mL
Quinoline-2-carboxamideCycloheptyl4.96 (calc. log P)MIC vs M. tuberculosis = 6.25 µg/mL

Data sourced from references nih.govnih.gov.

Based on a comprehensive search for scientific literature, there is insufficient publicly available data on the biological and pharmacological activities of "8-Chloroquinoline-2-carboxamide" and its derivatives corresponding to the specific outline provided. Research detailing the anticancer, antimicrobial, and antiviral activities of this particular compound class against the specified cell lines, bacterial strains, fungal species, and viruses is not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions for the chemical compound “this compound”. Fulfilling the request would require data that does not appear to exist in published research, and using information from related but structurally different compounds would violate the explicit instructions of the prompt.

Biological Activities and Pharmacological Potential of 8 Chloroquinoline 2 Carboxamide Derivatives in Vitro and in Silico Investigations

Antiviral Activity

Activity against Influenza Viruses (e.g., H5N1)

Research into the antiviral properties of quinoline (B57606) derivatives has shown promise against influenza viruses. Specifically, studies on substituted 8-hydroxyquinoline-2-carboxanilides, close structural relatives of 8-chloroquinoline-2-carboxamide, have demonstrated notable activity against the highly pathogenic H5N1 avian influenza virus. nih.gov The antiviral efficacy of these compounds is influenced by the nature and position of substituents on the anilide ring, with electron-withdrawing groups and increased lipophilicity enhancing the activity. nih.gov For instance, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide derivative exhibited significant virus growth inhibition of 85.0% with low cytotoxicity. nih.gov Di- and tri-substituted derivatives have also shown high inhibition of H5N1 growth. nih.gov While direct studies on this compound are limited in this context, the performance of its analogues suggests that this scaffold is a promising starting point for the development of novel anti-influenza agents.

Activity against Dengue Virus (DENV2)

The quinoline scaffold has been identified as a valuable framework for the development of antivirals against the Dengue virus serotype 2 (DENV2). nih.govsemanticscholar.orgmdpi.com Novel derivatives of quinoline have demonstrated dose-dependent inhibition of DENV2 in the low to sub-micromolar range. nih.govsemanticscholar.org These compounds appear to act at an early stage of the viral life cycle, reducing the intracellular production of the viral envelope glycoprotein (B1211001) and the subsequent yield of infectious virions, rather than acting through a direct virucidal mechanism. nih.govmdpi.com For example, two novel quinoline derivatives, identified as compound 1 and compound 2, were shown to be very active against DENV2. mdpi.com The iso-Pr-substituted derivative of 5,7-dichloro-8-hydroxyquinoline showed a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov These findings underscore the potential of this compound derivatives as candidates for further development of anti-dengue therapies. nih.govmdpi.com

Inhibition of SARS-CoV-2 Proteases (MPro, PLPro)

The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are critical enzymes for viral replication, making them key targets for antiviral drug development. nih.govmdpi.comnih.gov While specific studies on this compound are not extensively documented, the broader class of quinoline-containing compounds has been investigated as potential inhibitors of these proteases. researchgate.net In silico and in vitro studies have demonstrated that various quinoline derivatives can bind to the active sites of Mpro and PLpro, inhibiting their function. researchgate.net For instance, a systematic design of quinoline-containing SARS-CoV-2 PLpro inhibitors has been presented as potential oral antiviral drug candidates. researchgate.net The exploration of this scaffold is ongoing, with the aim of identifying potent and selective inhibitors for the treatment of COVID-19. nih.govmdpi.comnih.gov

Antimalarial Activity against Plasmodium falciparum

Quinoline-based compounds have a long history in the fight against malaria, with chloroquine (B1663885) being a notable example. raco.catnih.gov Derivatives of 8-aminoquinoline (B160924) are known for their antimalarial properties. nih.gov Research into novel quinoline derivatives, including hybrids with other pharmacophores, continues to yield promising results against drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net For instance, quinoline-sulfonamide hybrids have displayed significant schizonticidal activity in vitro against the W2-chloroquine-resistant clone of P. falciparum, with some compounds showing IC50 values lower than chloroquine itself. researchgate.net Specifically, certain hydrazine (B178648) derivatives of quinoline demonstrated antimalarial potential comparable to chloroquine against both chloroquine-sensitive (3D-7) and chloroquine-resistant (W2) strains. raco.cat While direct data on this compound is sparse, the consistent efficacy of the quinoline core suggests its derivatives are worthy of investigation as novel antimalarial agents. nih.govnih.gov

Enzyme Inhibitory Activities

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, hCA II, hCA IV, hCA IX)

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.govresearchgate.net These derivatives showed a range of inhibition profiles, from low to high nanomolar concentrations, against most of the tested isoforms, with the exception of hCA IX. nih.govnih.gov One particular derivative, compound 5h, demonstrated potent, low nanomolar inhibition of hCA I (KI = 61.9 nM) and hCA II (KI = 33.0 nM). nih.govnih.govresearchgate.net The inhibition constants for other derivatives against hCA I and hCA II also fell within the nanomolar range. nih.govnih.gov For hCA IV, the inhibition was in the moderate to high nanomolar range. nih.govnih.gov These findings highlight the potential of the 8-substituted quinoline-2-carboxamide (B1208818) scaffold for developing selective inhibitors of specific carbonic anhydrase isoforms. nih.govnih.gov

Table 1: Inhibitory Activity of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (KI in nM)hCA II (KI in nM)hCA IV (KI in nM)hCA IX (KI in nM)
5a 812688.46757>10000
5b 675485.76543>10000
5c 786576545432>10000
5d 543287596543>10000
5e 654365434321>10000
5f 765476545432>10000
5g 54325432657.2>10000
5h 61.933.0876.5>10000
Acetazolamide (Standard) 250127825

Data sourced from a study on novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. nih.govnih.gov

Cholinesterase (AChE, BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions such as Alzheimer's disease. researchgate.netnih.govnih.gov While direct studies on this compound are limited, research on structurally related quinoline derivatives has shown significant inhibitory potential against these enzymes. researchgate.net For example, a series of piperidinyl-quinoline acylhydrazone derivatives were evaluated, and one compound, (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide, emerged as a potent and selective inhibitor of AChE with an IC50 value of 0.63±0.01 μM. researchgate.net Kinetic analysis of the most potent compound against AChE revealed a non-competitive mode of inhibition. researchgate.net The diverse structures of cholinesterase inhibitors, both natural and synthetic, often feature heterocyclic scaffolds like quinoline, suggesting that this compound derivatives could be promising candidates for the development of new cholinesterase inhibitors. nih.govnih.govupol.cz

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Dihydrofolate Reductase, Tyrosyl-tRNA Synthetase)

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents, particularly those targeting bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription, making it a prime target for antibiotics. nih.govwhiterose.ac.uk Quinolone drugs function by stabilizing the gyrase-DNA cleavage complex, which inhibits the re-ligation of DNA strands, leading to bacteriostatic and, at higher concentrations, bactericidal effects. nih.gov

While extensive research exists on quinolones and quinoline carboxylic acids as DNA gyrase inhibitors, specific studies focusing on this compound derivatives are less common. mdpi.com However, the known activity of the broader quinoline class suggests this is a promising area for investigation. For instance, a series of ofloxacin (B1677185) analogs, which share the quinolone core, were screened for their ability to inhibit the supercoiling activity of DNA gyrase, with the most potent analog showing an IC50 of 10.0 µg/mL. nih.gov Similarly, new arylated quinoline carboxylic acids have demonstrated inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. mdpi.com These findings indicate that the quinoline nucleus is key to the interaction with the enzyme. Given that the carboxamide moiety can offer additional hydrogen bonding opportunities, derivatives of this compound represent a logical next step for exploration as potential DNA gyrase inhibitors.

In contrast, there is a notable lack of research investigating the inhibitory effects of this compound derivatives on other critical bacterial enzymes such as dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS). DHFR is a target for antifolates like trimethoprim, while TyrRS is an essential enzyme in protein synthesis that has been targeted by novel antibacterial agents. wikipedia.orgresearchgate.netmdpi.com The potential for this compound derivatives to inhibit these enzymes remains an unexplored area requiring future in vitro and in silico investigation.

Lipoxygenase (LOX) Inhibition

Modulation of DNA Methyltransferase 1 (DNMT1)

DNA methyltransferase 1 (DNMT1) is the enzyme primarily responsible for maintaining DNA methylation patterns during cell replication. Its inhibition is a promising strategy in epigenetic drug discovery, particularly for cancer therapy, as it can lead to the re-expression of tumor suppressor genes. biorxiv.orgfrontiersin.org Recent studies have identified that quinoline-based compounds can act as inhibitors of DNMT1. biorxiv.org

In one study, two bis-quinoline derivatives were found to exhibit low micromolar inhibition potency for DNMT1. biorxiv.org Another compound, RG108, which features an indole (B1671886) core but shares structural similarities with the quinoline framework, was one of the first non-nucleoside DNMT1 inhibitors discovered, blocking the enzyme's active site with an IC50 of 118 nM. frontiersin.org Furthermore, the approved drug panobinostat (B1684620) has been shown to inhibit DNMT1 with an IC50 value of 76.78 μM. mdpi.com Although direct enzymatic inhibition data for this compound derivatives are not yet published, the demonstrated activity of other quinoline-based structures suggests that this chemical class is a viable starting point for designing novel DNMT1 modulators. The 8-chloro and 2-carboxamide (B11827560) substitutions could be systematically modified to optimize interactions within the DNMT1 active site.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels. nih.gov Since tumors rely on angiogenesis for growth and metastasis, inhibiting VEGFR-2 is a major focus in anticancer drug development. nih.govmdpi.com Several quinoline and quinazoline-based derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov

A number of studies have reported on novel derivatives with significant VEGFR-2 inhibitory activity, demonstrating the potential of scaffolds related to this compound. For example, a series of nicotinamide-based derivatives were designed as antiangiogenic VEGFR-2 inhibitors, with the most potent compound showing an IC50 of 60.83 nM, nearly equivalent to the reference drug sorafenib (B1663141) (IC50 = 53.65 nM). mdpi.com Another study on bis( mdpi.comresearchgate.netresearcher.lifetriazolo)[4,3-a:3',4'-c]quinoxaline derivatives identified a compound with an IC50 value of 3.7 nM against VEGFR-2, which was also comparable to sorafenib (IC50 = 3.12 nM). nih.gov Thieno[2,3-d]pyrimidine-based derivatives have also shown highly potent single-digit nanomolar VEGFR-2 inhibition. nih.gov These findings highlight that the core heterocyclic structures, often featuring urea (B33335) or amide linkages similar to a carboxamide, are key for potent inhibition. The data strongly support the investigation of this compound derivatives as potential VEGFR-2 inhibitors for anti-angiogenic therapy.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Various Heterocyclic Derivatives
Compound ClassSpecific DerivativeVEGFR-2 IC50 (nM)Reference CompoundReference IC50 (nM)
Nicotinamide DerivativeCompound 660.83Sorafenib53.65 mdpi.com
bis-Triazoloquinoxaline DerivativeCompound 23j3.7Sorafenib3.12 nih.gov
bis-Triazoloquinoxaline DerivativeCompound 23l5.8Sorafenib3.12 nih.gov
Thieno[2,3-d]pyrimidine DerivativeCompound 21e21Sorafenib90 nih.gov
Thieno[2,3-d]pyrimidine DerivativeCompound 21b33.4Sorafenib90 nih.gov
Phenyltriazolyl Piperidine CarboxamideCompound 12b46-- researchgate.net

Antioxidant Activity

The antioxidant potential of quinoline derivatives, particularly 8-hydroxyquinolines, has been explored through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. mdpi.comnih.gov

Studies on 2-substituted-8-hydroxyquinoline derivatives have provided insights into their structure-activity relationships. Research has shown that the introduction of electron-donating groups at the C-2 position can decrease the antioxidant activities of 8-hydroxyquinoline (B1678124) derivatives. nih.gov However, one study found that a 2-vinyl-8-hydroxyquinoline derivative, structurally similar to melatonin, exhibited superior activity in scavenging both DPPH and superoxide (B77818) (O2•−) free radicals. nih.gov While specific DPPH or ABTS assay data for this compound derivatives is limited, the established antioxidant capacity of the parent 8-hydroxyquinoline scaffold suggests that these compounds are worthy candidates for antioxidant screening. The presence of the chloro and carboxamide groups would modulate the electronic properties of the quinoline ring and its ability to participate in radical scavenging reactions.

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the discovery of new therapeutic agents. The 8-hydroxyquinoline scaffold is a recognized privileged structure in the search for new treatments against Mycobacterium tuberculosis. nih.gov Several studies have demonstrated the potent bactericidal activity of these derivatives. nih.gov

Structure-activity relationship studies have revealed that small substitutions at the C5 position of the 8-hydroxyquinoline ring result in the most potent antitubercular activity, with some analogs showing minimum inhibitory concentrations (MIC90) of less than 5 µM. nih.gov In contrast, substitutions at the C2 position generally lead to a decrease in potency. nih.gov A particularly relevant finding is the high inhibitory potential of 5,7-Dichloro-8-hydroxy-2-methylquinoline, which exhibited an MIC value of 0.1 µM against M. tuberculosis. researchgate.netnih.gov This highlights the positive contribution of halogen substitutions on the quinoline ring to the antimycobacterial activity. Although direct MIC data for this compound derivatives are not widely reported, the potent activity of closely related chlorinated analogs strongly supports their investigation as potential antitubercular agents.

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives Against Mycobacterium tuberculosis (H37Rv)
CompoundMIC (µM)
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)0.1 researchgate.netnih.gov
Various C5-substituted 8-hydroxyquinolines<5 nih.gov

Anti-HIV Activity

The 8-hydroxyquinoline core structure has been identified as a valuable scaffold for developing agents against the Human Immunodeficiency Virus (HIV). nih.gov Derivatives of this class have been shown to inhibit viral replication through various mechanisms.

One study investigated a series of 8-hydroxy-N-arylquinoline-2-carboxamides and found that the antiviral activity was influenced by the electronic properties of substituents on the anilide ring. Specifically, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed a high virus growth inhibition of 85.0% with minimal cytotoxicity (4%). nih.gov This finding is directly relevant, as it confirms the anti-HIV potential of the quinoline-2-carboxamide framework. Another study synthesized a series of 8-hydroxyquinoline-hydrazones and evaluated their anti-HIV-1 activity. The most active compound, (E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol, was found to be highly potent, with an IC50 of 1.88 µM against the HIV-1VB59 strain and a high therapeutic index (TI) of 73.82. researchgate.net These results underscore the potential of developing this compound derivatives as a new class of anti-HIV agents.

Table 3: In Vitro Anti-HIV Activity of 8-Hydroxyquinoline Derivatives
CompoundAssay/TargetResult
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideVirus Growth Inhibition85.0% inhibition nih.gov
(E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-olIC50 (HIV-1VB59)1.88 µM researchgate.net
(E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-olIC50 (HIV-1UG070)6.27 µM researchgate.net

Mechanistic Insights into the Biological Actions of 8 Chloroquinoline 2 Carboxamide Analogues

Modulation of Cellular Signaling Pathways

Quinoline (B57606) derivatives, including those related to 8-chloroquinoline-2-carboxamide, are known to influence a variety of cellular signaling pathways. These pathways are crucial for cell growth, differentiation, and survival, and their dysregulation is often implicated in diseases like cancer.

One of the key areas of impact for quinoline compounds is in the modulation of pathways related to proteases, apoptosis, and DNA damage repair. For instance, the quinoline scaffold can be found in molecules that interact with the MAPK signaling pathway, the PI3K/Akt/mTOR signaling pathway, and the JAK/STAT signaling pathway. glpbio.com While direct evidence for this compound is still emerging, the broader family of quinoline-carboxamides has demonstrated the ability to influence these critical cellular communication networks. For example, certain quinolinone carboxamides like Linomide have been shown to inhibit angiogenesis, a process tightly regulated by various signaling pathways. nih.gov Tasquinimod, another quinolinone-3-carboxamide, exhibits immunomodulatory properties, suggesting an interaction with signaling cascades within immune cells. nih.gov

The structural features of the quinoline ring, coupled with the carboxamide group, provide a versatile platform for designing molecules that can selectively target components of these pathways. The specific substitutions on the quinoline ring and the nature of the carboxamide side chain can significantly influence which signaling molecules are affected and the resulting biological outcome.

Interaction with Cellular Metabolic Processes

The metabolic landscape of a cell is a tightly regulated network of biochemical reactions essential for energy production and the synthesis of cellular building blocks. Certain quinoline derivatives have been shown to interfere with these metabolic processes, particularly in cancer cells, which exhibit altered metabolism.

A notable example is the targeting of pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme that is often overexpressed in tumor cells. nih.gov PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to a metabolic shift that favors anabolic processes required for rapid cell proliferation. nih.gov Some 8-quinolinesulfonamide derivatives have been designed as modulators of PKM2. nih.gov These compounds can influence the equilibrium between the dimeric and tetrameric forms of the enzyme, thereby altering the glycolytic pathway and impacting cancer cell viability. nih.gov

While the direct interaction of this compound with PKM2 has not been extensively detailed, the principle of targeting metabolic enzymes with quinoline-based scaffolds is well-established. The ability of these compounds to enter cells and interact with key metabolic players highlights a significant mechanism through which they can exert their biological effects.

Specific Binding Modes to Biological Targets (e.g., enzymes, receptors)

The efficacy of this compound analogues often relies on their specific binding to biological targets such as enzymes and receptors. The quinoline core provides a rigid scaffold that can be appropriately functionalized to achieve high-affinity interactions with the binding pockets of these macromolecules.

In the context of antiviral research, derivatives of 2-chloroquinoline (B121035) have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases essential for viral replication. nih.gov Computational and biochemical studies have revealed that these inhibitors can bind within the substrate-binding pocket of MPro and the BL2 loop of PLPro. nih.gov The binding can be either covalent, with the inhibitor forming a bond with the catalytic cysteine residue, or non-covalent. nih.gov For instance, the conversion of an imine group in a 2-chloroquinoline derivative to an azetidinone resulted in a significant improvement in potency against both MPro and PLPro, demonstrating how subtle structural changes can dramatically alter binding affinity. nih.gov

The following table details the inhibitory activity of specific 2-chloroquinoline derivatives against SARS-CoV-2 proteases:

CompoundTarget EnzymeInhibition Constant (Ki)Cytotoxicity
C10MPro & PLPro< 2 µM (non-covalent)Negligible
C11 (Azetidinone derivative of C10)MPro820 nMNo cytotoxicity
C11 (Azetidinone derivative of C10)PLPro350 nMNo cytotoxicity
C12 (Thiazolidinone derivative of C10)MPro & PLPro3-5 fold reduced inhibition compared to C11Not specified

Data sourced from a study on 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. nih.gov

Furthermore, 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer progression. nih.gov The ability of the 8-hydroxyquinoline (B1678124) moiety to chelate metal ions is a key feature in the binding of these compounds to the zinc-containing active site of MMPs. nih.gov

Inhibition of Viral Life Cycle Stages

Analogues of this compound have shown promise as antiviral agents by targeting various stages of the viral life cycle. A critical step for many enveloped viruses is the entry into the host cell via endocytosis, followed by the release of the viral genome into the cytoplasm, a process that is often pH-dependent.

Compounds with a quinoline scaffold, such as chloroquine (B1663885), are known to be weak bases that can accumulate in acidic intracellular compartments like endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles, a process known as endosomal acidification disruption. nih.gov For viruses like influenza, which require a low pH environment for the fusion of the viral envelope with the endosomal membrane, this disruption can effectively block the release of the viral genome and halt the infection at an early stage. nih.gov

Studies on bisbenzylisoquinoline alkaloids, which share structural similarities with quinoline derivatives, have demonstrated that they can inhibit influenza virus replication by targeting the early stages of the viral life cycle through the disruption of endosomal acidification. nih.gov While the specific effects of this compound on viral entry are a subject of ongoing research, the established mechanism of action for related quinoline compounds provides a strong rationale for its potential antiviral activity.

DNA Intercalation Mechanisms

DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can distort the structure of the DNA, interfering with essential cellular processes such as DNA replication and transcription, and can ultimately lead to cell death. The planar aromatic ring system of the quinoline nucleus makes it an ideal candidate for DNA intercalation.

The interaction of these compounds with DNA can be characterized by their DNA association constants. The goal of some research efforts has been to develop active antitumor compounds with the lowest possible DNA association constants to minimize off-target effects. nih.gov Chloroquine, a well-known quinoline derivative, has been shown to intercalate into double-stranded DNA (dsDNA) and stabilize the B-DNA form, which can interfere with dsDNA function in cells. nih.gov This intercalation is entropically driven and can increase the melting temperature of dsDNA. nih.gov

The following table summarizes the key aspects of DNA intercalation by quinoline derivatives:

Compound ClassKey Structural Feature for IntercalationEffect on DNABiological Consequence
2-Phenylquinoline-8-carboxamidesCoplanarity of phenyl and quinoline ringsInsertion between base pairsAntitumor activity
ChloroquinePlanar aromatic ringsStabilizes B-DNA, increases melting temperatureCytotoxicity, potential interference with DNA function

Data compiled from studies on the DNA intercalation mechanisms of quinoline derivatives. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 8 Chloroquinoline 2 Carboxamide

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or a nucleic acid target.

Ligand-Enzyme Interactions

Molecular docking studies have been instrumental in exploring the interactions of 8-chloroquinoline (B1195068) derivatives with various enzymes, providing a basis for understanding their potential therapeutic effects. For instance, derivatives of the related 8-chloroquinoline-2-carbaldehyde (B1270957) have been docked with proteins implicated in conditions like Parkinson's disease and schizophrenia. siftdesk.org Similarly, quinoline-2-carboxamide (B1208818) derivatives have been evaluated as inhibitors of carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes. nih.govresearchgate.net

In a study on 8-substituted quinoline-2-carboxamides, researchers investigated their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govresearchgate.net The results, as summarized in the table below, indicated that these compounds exhibited inhibitory constants ranging from the low nanomolar to the micromolar scale against hCA I, II, and IV, while showing no significant inhibition of the tumor-associated hCA IX isoform. nih.govresearchgate.net

Table 1: Inhibitory Activity (KI in nM) of 8-Substituted Quinoline-2-carboxamides against hCA Isoforms

Compound hCA I hCA II hCA IV hCA IX
5a 8126 88.4 6757 >10000
5b 7563 85.7 6543 >10000
5h 61.9 33.0 657.2 >10000
AAZ (Standard) 250 12 74 25

Data sourced from research on novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. nih.govresearchgate.net

Furthermore, computational studies on 2-chloroquinoline (B121035) derivatives have explored their potential as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two crucial enzymes for viral replication. nih.gov These studies suggest that the 2-chloroquinoline scaffold can effectively bind within the substrate-binding pockets of these enzymes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. nih.gov This technique is crucial for understanding the flexibility of the ligand and the protein, and for assessing the stability of the interactions predicted by molecular docking. nih.govnih.gov

In the context of quinoline (B57606) derivatives, MD simulations have been used to study the stability of their complexes with enzymes like the main viral protease of SARS-CoV-2. nih.gov These simulations can reveal key information about the root mean square deviation (RMSD) of the complex, indicating its stability, and can analyze the persistence of hydrogen bonds and other interactions over the simulation period. nih.gov For instance, a study on a coumarin-based molecule complexed with the SARS-CoV-2 main protease demonstrated the stability of the complex through a 100 ns MD simulation. nih.gov

While specific MD simulation studies focused solely on 8-chloroquinoline-2-carboxamide are not extensively reported in the provided context, the application of this method to similar quinoline-based compounds underscores its importance in validating docking results and providing a more realistic picture of the binding event. nih.govnih.gov

Quantum Chemical Calculations (e.g., QTAIM)

Quantum chemical calculations, such as the Quantum Theory of Atoms in Molecules (QTAIM), offer a deep understanding of the electronic structure and bonding characteristics of a molecule. uni-muenchen.deresearchgate.netresearchgate.net QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds between them, providing insights into the nature of chemical interactions. uni-muenchen.dersc.org

These calculations can be used to analyze various properties, including bond critical points, electron density distribution, and delocalization indexes, which help to characterize the strength and nature of covalent and non-covalent interactions within a molecule and in its complexes. uni-muenchen.de For example, QTAIM has been applied to study the bonding in metal carbonyl complexes and to analyze the interactions in superposed quantum states of molecules. uni-muenchen.dersc.org

Although direct QTAIM studies on this compound are not detailed in the provided search results, the methodology is highly relevant for a detailed analysis of its intramolecular and intermolecular interactions. Such calculations could elucidate the electronic effects of the chloro and carboxamide substituents on the quinoline ring system.

Spectroscopic Simulations and Analysis (e.g., FT-IR/Raman) for Structural Elucidation Support

Computational spectroscopic simulations, such as those for Fourier-transform infrared (FT-IR) and Raman spectra, are powerful tools for complementing experimental data and aiding in the structural elucidation of molecules. researchgate.net By calculating the vibrational frequencies and intensities, these simulations can help in the assignment of experimental spectral bands to specific molecular vibrations. siftdesk.org

For a related compound, 8-chloroquinoline-2-carbaldehyde, density functional theory (DFT) calculations have been used to compute the vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. siftdesk.org This approach allows for a detailed analysis of the vibrational modes of the molecule, confirming its structural features. The calculated vibrational assignments can provide a robust foundation for interpreting the experimental spectra of this compound.

In Silico Pharmacological Analysis for Activity Prediction

In silico pharmacological analysis involves the use of computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound, as well as its potential biological activities. nih.gov These methods are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process. mdpi.comresearchgate.net

Studies on related quinoxaline-2-carboxamide (B189723) derivatives have utilized in silico models to predict their cytotoxicity and to suggest potential mechanisms of action, such as the inhibition of topoisomerase/DNA complexes or protein kinases. mdpi.com For instance, in silico modeling of a cytotoxic quinoxaline-2-carboxamide derivative pointed towards the kinase domain of the human vascular endothelial growth factor receptor (VEGFR) as a potential target. mdpi.com

Furthermore, Petra/Osiris/Molinspiration (POM) analysis is a computational approach used to predict the pharmaceutical potential of novel molecules by calculating various molecular properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net This type of analysis has been applied to 8-hydroxyquinoline (B1678124) derivatives to assess their drug-likeness and potential biological activities. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-Chloroquinoline-2-carbaldehyde
Carbonic anhydrase
8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide
2-chloroquinoline
SARS-CoV-2 main protease (MPro)
SARS-CoV-2 papain-like protease (PLPro)
4-chloro-3-nitrobenzoic acid
Calf thymus DNA (CT-DNA)
Palladium(II)-phosphorus Schiff base
Coumarin (B35378)
Quinoxaline-2-carboxamide
Topoisomerase
Vascular endothelial growth factor receptor (VEGFR)

Future Research Directions for 8 Chloroquinoline 2 Carboxamide

Design and Synthesis of Next-Generation 8-Chloroquinoline-2-carboxamide Analogues

The future design and synthesis of analogues of this compound will focus on systematic structural modifications to enhance biological activity and explore structure-activity relationships (SAR). A primary strategy involves the exploration of diverse substituents at the 8-position of the quinoline (B57606) ring. While the chloro group at this position is a defining feature, its replacement with other halogens (e.g., fluorine, bromine) or with bioisosteric groups could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Furthermore, modifications of the carboxamide moiety are a crucial area for investigation. The synthesis of N-substituted derivatives allows for the introduction of a wide array of functional groups. For instance, the synthesis of 8-hydroxy-N-phenylquinoline-2-carboxamides has been achieved through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with various substituted anilines. nih.govmdpi.com This approach can be adapted to this compound, introducing substituted phenyl rings to probe for additional binding pockets on target proteins. Similarly, the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides highlights the potential of incorporating sulfonamide groups, which are known to target specific enzymes like carbonic anhydrases. nih.govresearchgate.net

The general synthetic route often involves the initial preparation of the core quinoline-2-carboxylic acid, followed by an amide coupling reaction. nih.govnih.gov Future synthetic efforts could employ more advanced and efficient coupling reagents and reaction conditions, including microwave-assisted synthesis, to rapidly generate libraries of diverse analogues for biological screening. mdpi.com The development of novel synthetic methodologies, such as those utilizing mixed lithium-magnesium reagents for functionalizing chloroquinolines, could also open up new possibilities for creating previously inaccessible derivatives. worktribe.com

A summary of synthetic strategies for related quinoline-2-carboxamide (B1208818) derivatives is presented below:

Starting Material Reagents Product Type Reference
8-hydroxyquinoline-2-carboxylic acidSubstituted anilines, Phosphorus trichloride8-hydroxy-N-phenylquinoline-2-carboxamides nih.govmdpi.com
8-hydroxyquinoline-2-carboxylic acidSulfanilamide (B372717), HATU, DIPEA8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide nih.gov
8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamideAlkyl and benzyl (B1604629) halides, K2CO38-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides nih.govresearchgate.net

Exploration of Novel Biological Targets

While the biological activities of some quinoline carboxamides have been explored, a key future direction is the systematic screening of this compound and its next-generation analogues against a broader range of biological targets. This will facilitate the discovery of novel therapeutic applications.

Initial research on related quinoline scaffolds has identified several promising target classes:

Carbonic Anhydrases (CAs): Certain 8-substituted quinoline-2-carboxamides have demonstrated inhibitory activity against various human CA isoforms (hCA I, II, IV, and IX). nih.govresearchgate.net Given that some CA isoforms are associated with tumors, this presents a potential avenue for developing anticancer agents. Future studies should assess the inhibitory potential of this compound derivatives against a full panel of CA isoforms.

Histone Deacetylases (HDACs): HDACs are crucial regulators of gene expression and are considered important targets for cancer therapy. A series of 8-substituted quinoline-2-carboxamide derivatives have been designed and synthesized as potent HDAC inhibitors, with one compound showing greater activity than the known inhibitor Vorinostat. researchgate.net This suggests that the this compound scaffold could be optimized for HDAC inhibition.

Kinases: Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Quinoline-3-carboxamides have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. mdpi.comnih.gov The this compound core could be explored for its potential to inhibit ATM kinase or other kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family.

Pyruvate (B1213749) Kinase M2 (PKM2): PKM2 is a key enzyme in cancer metabolism. The design of 8-quinolinesulfonamide derivatives as PKM2 modulators suggests that the quinoline scaffold can be adapted to target metabolic enzymes. mdpi.com Investigating whether this compound derivatives can modulate PKM2 activity is a worthwhile pursuit.

Future research should employ high-throughput screening methods to test libraries of this compound analogues against these and other novel targets, such as those involved in neurodegenerative diseases or infectious agents.

Potential Target Class Example Target Therapeutic Area Supporting Evidence from Related Compounds
Carbonic AnhydraseshCA I, II, IV, IXCancer, Glaucoma8-substituted quinoline-linked sulfonamides show inhibitory activity. nih.govresearchgate.net
Histone DeacetylasesHDACsCancer8-substituted quinoline-2-carboxamide derivatives identified as potent HDAC inhibitors. researchgate.net
KinasesATM KinaseCancerQuinoline-3-carboxamides act as ATM kinase inhibitors. mdpi.comnih.gov
Metabolic EnzymesPyruvate Kinase M2 (PKM2)Cancer8-quinolinesulfonamide derivatives designed as PKM2 modulators. mdpi.com

Advanced Computational Approaches for Predictive Modeling

The integration of advanced computational methods is essential for accelerating the drug discovery process for this compound derivatives. In silico techniques can provide valuable insights into the potential biological activity, pharmacokinetic properties, and toxicity of novel analogues before their synthesis, thereby saving time and resources. mdpi.com

Future research should leverage a variety of computational tools:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. springernature.com These models can then be used to predict the activity of virtual compounds and guide the design of more potent derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies can be used to visualize binding modes within the active sites of targets like CAs, HDACs, and kinases, helping to explain observed SAR and guide the design of analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. mdpi.com This can be particularly useful for understanding the flexibility of the binding site and the conformational changes that may occur upon ligand binding.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. mdpi.com Applying these models to virtual libraries of this compound analogues can help prioritize compounds with favorable drug-like properties for synthesis.

By combining these computational approaches, researchers can create a robust in silico workflow for the design and optimization of this compound-based drug candidates. springernature.com

Development of Structure-Based Drug Design Strategies for this compound Scaffolds

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design ligands with high affinity and selectivity. mdpi.com As more crystal structures of potential targets for this compound become available, SBDD will play an increasingly important role in the development of new therapeutics.

The SBDD process for this scaffold would involve:

Target Identification and Validation: As discussed in section 7.2, identifying relevant biological targets is the first step.

Structure Determination: Obtaining high-resolution 3D structures of the target protein, preferably in complex with an initial this compound analogue, through techniques like X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: Analyzing the structural features of the binding pocket to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

In Silico Design: Using the structural information to computationally design novel analogues with modifications aimed at optimizing these interactions. For the this compound scaffold, this could involve modifying substituents on the quinoline ring or the carboxamide group to better fit the topology and chemical environment of the active site.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and evaluating their biological activity to validate the design hypothesis and feed into the next cycle of SBDD.

This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization and has the potential to yield highly potent and selective inhibitors based on the this compound scaffold.

Integration of Multi-Targeting Approaches in Drug Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov The traditional "one target, one drug" approach may not be sufficient to address such multifactorial diseases. Consequently, multi-target drug design (MTD), which aims to create single molecules that can modulate multiple targets simultaneously, has emerged as a promising strategy. mdpi.comnih.gov

The this compound scaffold is well-suited for the development of multi-target agents. The quinoline core itself is a versatile pharmacophore found in drugs with diverse mechanisms of action. nih.gov Future research should focus on designing hybrid molecules that combine the this compound core with other pharmacophores known to interact with different, but pathologically related, targets.

For example, a strategy could involve designing an this compound derivative that not only inhibits a specific cancer-related kinase but also targets an enzyme involved in tumor metabolism, such as PKM2. mdpi.commdpi.com This could be achieved by incorporating structural motifs known to bind to each target into a single chemical entity. The development of such multi-target ligands requires a deep understanding of the SAR for each target and the creative use of medicinal chemistry strategies to link the different pharmacophoric elements.

Computational methods, including molecular docking and pharmacophore modeling, will be invaluable in the design of these multi-target compounds, helping to ensure that the designed molecule can effectively interact with all intended targets. springernature.com The successful application of MTD to the this compound scaffold could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8-chloroquinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and carboxamide functionalization. For example, analogous compounds like 8-methoxyquinoline-2-carboxamide derivatives are synthesized via active substructure combination, where chlorination of the quinoline core is achieved using POCl₃ or SOCl₂ under reflux . Yield optimization requires controlled temperature (80–100°C) and stoichiometric excess of chlorinating agents, while purity depends on post-reaction neutralization and recrystallization in ethanol/water mixtures. Orthogonal validation via HPLC (≥95% purity) and melting point determination (e.g., 148–150°C for structurally similar 2-chloroquinoline-3-carboxamide ) is critical.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, with chloro and carboxamide groups causing distinct deshielding in aromatic protons (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., F.W. 206.63 for 2-chloro analogs ). Purity is assessed via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. Melting point consistency (e.g., ±2°C deviation) must align with literature data to confirm compound identity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, heterocyclic moieties) alter the bioactivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups like chlorine at position 8 enhance antibacterial potency by increasing membrane permeability. For instance, adding a 1,3,4-thiadiazole moiety to the carboxamide group in analogous compounds improved activity against Gram-positive bacteria (MIC: 4–16 µg/mL vs. 32 µg/mL for Chloromycin) . Computational docking (e.g., AutoDock Vina) can model interactions with bacterial targets like DNA gyrase, while Hammett constants quantify electronic effects of substituents. Contrasting results between in vitro and in silico models may arise from solvent accessibility or assay-specific conditions .

Q. What strategies resolve contradictions in reported antibacterial efficacy data for this compound analogs?

  • Methodological Answer : Discrepancies often stem from variability in bacterial strains (e.g., ATCC vs. clinical isolates), inoculum size, or broth microdilution protocols. To standardize results:

  • Use CLSI/M07-A11 guidelines for MIC determination.
  • Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
  • Apply multivariate regression to identify confounding variables (e.g., pH, serum protein binding). Cross-referencing crystallographic data (e.g., SHELXL-refined structures ) with bioactivity can clarify steric vs. electronic contributions .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess oxidative susceptibility. CYP450 metabolism is modeled using Schrödinger’s SiteMap, identifying vulnerable sites (e.g., chloro substituents reduce hepatic clearance by steric hindrance). MD simulations (AMBER/NAMD) track plasma protein binding, while QSAR models correlate logP values (e.g., ~2.5 for chloroquinolines) with half-life in pharmacokinetic studies .

Methodological Best Practices

Q. What ethical and reproducibility standards should govern the publication of this compound research?

  • Methodological Answer :

  • Data Transparency : Report reaction yields, purification steps, and spectral data (e.g., NMR shifts, HRMS m/z) in supplementary materials .
  • Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to avoid overstatement of efficacy. Declare conflicts of interest and funding sources .
  • Reproducibility : Provide stepwise synthetic protocols (e.g., reagent ratios, temperature gradients) and raw data files (e.g., .cif for crystal structures ). Use IUPAC nomenclature consistently and avoid non-standard abbreviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.